Phenothiazine, 10-((N-propyl-3-piperidyl)methyl)-

Description

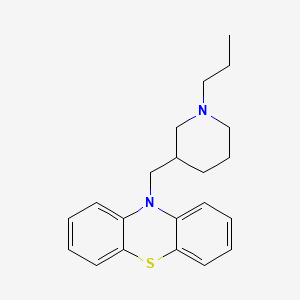

Phenothiazine, 10-((N-propyl-3-piperidyl)methyl)- is a phenothiazine derivative featuring a propyl-linked 3-piperidylmethyl group at the 10-position of the heterocyclic core. Phenothiazines are renowned for their diverse pharmacological activities, including antipsychotic, antiviral, and antitumor effects, often modulated by structural modifications at the 10-position and C2 substituents . This compound’s 3-piperidylpropyl side chain introduces a cyclic tertiary amine, distinguishing it from classical phenothiazines like chlorpromazine (dimethylaminopropyl substituent) and promazine (3-dimethylaminopropyl group). The piperidine ring’s rigidity and basicity may influence receptor binding affinity, metabolic stability, and selectivity compared to analogues with smaller or linear side chains .

Properties

CAS No. |

63834-17-3 |

|---|---|

Molecular Formula |

C21H26N2S |

Molecular Weight |

338.5 g/mol |

IUPAC Name |

10-[(1-propylpiperidin-3-yl)methyl]phenothiazine |

InChI |

InChI=1S/C21H26N2S/c1-2-13-22-14-7-8-17(15-22)16-23-18-9-3-5-11-20(18)24-21-12-6-4-10-19(21)23/h3-6,9-12,17H,2,7-8,13-16H2,1H3 |

InChI Key |

OPKIXODMNDMFJU-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structural Overview

- Chemical Name: Phenothiazine, 10-((N-propyl-3-piperidyl)methyl)-

- Molecular Formula: C21H26N2S

- Molecular Weight: 338.5 g/mol

- CAS Number: 63834-10-6

- IUPAC Name: 10-[(1-propylpiperidin-3-yl)methyl]phenothiazine

- Structure: Phenothiazine core with a methylene bridge at the 10-position linked to a 3-piperidyl ring substituted with an N-propyl group.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Phenothiazine, 10-((N-propyl-3-piperidyl)methyl)- typically involves nucleophilic substitution reactions where a phenothiazine derivative bearing a suitable leaving group at the 10-position is reacted with a substituted piperidine derivative. The key synthetic step is the formation of the 10-(N-propyl-3-piperidylmethyl) linkage via alkylation or substitution.

Detailed Synthetic Route

Starting Materials

- 2-Chloro-10-phenothiazine derivatives : The 10-position of phenothiazine is functionalized with a chloro or alkoxy substituent to serve as a reactive site for nucleophilic attack.

- N-propyl-3-piperidylmethyl chloride or corresponding amine : The piperidine ring substituted at the nitrogen with a propyl group and bearing a reactive methyl chloride for alkylation.

Reaction Conditions

A representative synthetic procedure adapted from patent US2945855A involves:

- Reacting 2-chloro-10-(1-n-propyl-3-pyrrolidylmethyl) phenothiazine under reflux in anhydrous toluene with sodium amide or a strong base to facilitate nucleophilic substitution.

- The reaction is typically conducted under an inert atmosphere to prevent oxidation.

- The reaction time varies but often extends to 18 hours to ensure complete conversion.

- After completion, the mixture is worked up by aqueous extraction, acid-base treatment to isolate the free base, followed by drying and purification by fractional distillation or recrystallization.

Purification

- Fractional distillation under reduced pressure is used to purify the base form of the compound.

- Hydrochloride or bitartrate salts are prepared by treating the base with hydrochloric acid or tartaric acid to improve stability and crystallinity.

- Melting points of hydrochloride salts typically range between 125–169 °C depending on substituents.

Example Synthesis Data Table

| Step | Reagents/Conditions | Product Form | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation | 2-chloro-10-phenothiazine + N-propyl-3-piperidylmethyl chloride, NaNH2, toluene reflux 18 h | Phenothiazine derivative (base) | ~60-70 | Reaction under inert atmosphere |

| Work-up | Water quench, acid extraction (3 N HCl), basification with KOH | Free base (oil) | - | Extraction with ether, drying with MgSO4 |

| Purification | Fractional distillation (0.4 mm Hg, 177-185 °C) | Pure base | - | Light colored viscous oil |

| Salt formation | Treatment with HCl or tartaric acid | Hydrochloride or bitartrate salt | - | Crystalline solid, melting point 125-169 °C |

Alternative Synthetic Approaches and Research Findings

Modified Phenothiazine Derivatives Synthesis

Recent studies have explored variations in the phenothiazine ring substitution patterns and the alkyl chain length on the piperidine ring to optimize pharmacological activity. For example, synthesis of 10-carbonyl derivatives of phenothiazine with piperidine moieties has been reported, involving:

- Reaction of 2-chloro-1-(10H-phenothiazine-10-yl)ethan-1-one with substituted piperidines under reflux in ethanol.

- Purification by column chromatography using chloroform/methanol mixtures.

- Yields reported range from 65% to 73%, with melting points and NMR data confirming structure.

Although these derivatives differ slightly from the N-propyl substitution, the synthetic methodologies provide insight into the preparation of phenothiazine-piperidine conjugates.

Spectroscopic Characterization

- Proton and carbon NMR spectra confirm the substitution pattern, with characteristic signals for the phenothiazine aromatic protons and the piperidine ring.

- Elemental analysis of hydrochloride salts closely matches theoretical values, confirming compound purity.

- Mass spectrometry and IR spectroscopy are also routinely employed to verify molecular weight and functional groups.

Summary of Key Preparation Insights

| Aspect | Details |

|---|---|

| Core Reaction | Nucleophilic substitution of 2-chloro-10-phenothiazine derivatives with N-propyl-3-piperidylmethyl chloride |

| Reaction Medium | Anhydrous toluene or ethanol under reflux |

| Base Used | Sodium amide (NaNH2) or other strong bases |

| Temperature | Reflux conditions (typically 18 h) |

| Purification | Fractional distillation, acid-base extraction, salt formation |

| Product Forms | Free base (oil), hydrochloride or bitartrate salts (crystalline solids) |

| Yield Range | Approximately 60-70% |

| Characterization | Elemental analysis, NMR, melting point, IR, MS |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced phenothiazine derivatives.

Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 10-[(1-Propyl-3-piperidinyl)methyl]-10H-phenothiazine is used as a precursor for the synthesis of other phenothiazine derivatives. It serves as a building block for the development of new compounds with potential pharmacological activities .

Biology: In biological research, this compound is studied for its interactions with various biological targets, including neurotransmitter receptors and enzymes. It is used in studies related to neuropharmacology and psychopharmacology .

Medicine: Medically, derivatives of phenothiazine, including 10-[(1-Propyl-3-piperidinyl)methyl]-10H-phenothiazine, are investigated for their potential use as antipsychotic agents, antihistamines, and antiemetics. They are also explored for their potential in treating neurological disorders .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its stability and reactivity make it a valuable component in various chemical manufacturing processes .

Mechanism of Action

The mechanism of action of 10-[(1-Propyl-3-piperidinyl)methyl]-10H-phenothiazine involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine receptors, where it acts as an antagonist, blocking the effects of dopamine. This action is crucial in its antipsychotic properties, as it helps to reduce symptoms of psychosis by modulating dopamine activity .

Additionally, this compound may interact with other neurotransmitter systems, including serotonin and histamine receptors, contributing to its antihistaminic and antiemetic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent at the 10-Position

The 10-position substituent critically impacts biological activity. Key comparisons include:

| Compound Name | 10-Position Substituent | Key Structural Differences | Biological Implications | References |

|---|---|---|---|---|

| Target Compound | 3-Piperidylpropyl | Cyclic amine (6-membered piperidine) | Potential enhanced receptor selectivity due to rigidity; unknown antiviral/antitumor activity | [8], [20] |

| Chlorpromazine | 3-Dimethylaminopropyl | Linear tertiary amine | Classic antipsychotic; binds dopamine D2 receptors (EC50 ~20 nM for antipsychotic effects) | [14] |

| Promazine | 3-Dimethylaminopropyl | Similar to chlorpromazine | Antiviral activity (SARS-CoV EC90 = 8.3 μM) but high cytotoxicity (IC50 = 6.6–74.5 μM) | [3], [7] |

| Methdilazine | (1-Methyl-3-pyrrolidinyl)methyl | 5-membered pyrrolidine ring | Antihistamine; altered pharmacokinetics due to smaller ring size | [8] |

| 10-(3-Piperazin-1-ylpropyl)phenothiazine | Piperazinylpropyl | Piperazine ring (two nitrogen atoms) | Higher basicity; potential for diverse receptor interactions | [20] |

| 10-[3-(Phthalimido)propyl]phenothiazine | Phthalimido-propyl | Bulky, planar phthalimido group | Antitumor activity (TCID50 = 11.5 μg against HEp-2 cells) | [6] |

- Key Trends: Cyclic vs. Linear Amines: Piperidine/pyrrolidine substituents (cyclic) may improve metabolic stability over dimethylamino groups (linear) . Chain Length: Butyl chains (e.g., 10-[4-(phthalimido)butyl]) show stronger antitumor effects than propyl chains (TCID50 = 7.8 μg vs. 11.5 μg) . Ring Size: Piperidine (6-membered) vs. pyrrolidine (5-membered) alters steric and electronic properties, affecting receptor binding .

C2 Substituents

C2 modifications significantly influence potency:

| C2 Substituent | Example Compound | Activity Profile | References |

|---|---|---|---|

| H | 10-[3-(Phthalimido)propyl]phenothiazine | Moderate antitumor (TCID50 = 7.8–11.5 μg) | [6] |

| Cl | Chlorpromazine | Antipsychotic (D2 receptor affinity ~1.4 nM) | [14] |

| CF3 | 2-Trifluoromethylphenothiazine | High antitumor potency (TCID50 = 4.7 μg) | [6] |

- The target compound lacks C2 substituents, which may reduce antitumor efficacy compared to CF3 or Cl derivatives but could lower toxicity .

Biological Activity

Phenothiazine, 10-((N-propyl-3-piperidyl)methyl)- is a derivative of phenothiazine known for its diverse biological activities, particularly in the fields of neuropharmacology and oncology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Phenothiazine Derivatives

Phenothiazines are a class of compounds that have been extensively studied due to their pharmacological properties. They primarily act as antipsychotics and have shown potential in treating various conditions, including cancer. The specific compound 10-((N-propyl-3-piperidyl)methyl)- exhibits unique interactions with neurotransmitter systems and has been investigated for its potential therapeutic applications.

The biological activity of 10-((N-propyl-3-piperidyl)methyl)- is primarily attributed to its interaction with neurotransmitter receptors:

- Dopamine Receptors : This compound acts as an antagonist at dopamine receptors, which is crucial for its antipsychotic effects. By blocking dopamine's action, it helps alleviate symptoms associated with psychosis.

- Serotonin and Histamine Receptors : It also interacts with serotonin (5-HT) and histamine receptors, contributing to its antihistaminic and antiemetic properties .

- Cholinergic Activity : Recent studies have indicated that phenothiazine derivatives can modulate cholinesterase activity, impacting cognitive functions and potentially offering neuroprotective effects .

Anticancer Properties

Phenothiazine derivatives, including 10-((N-propyl-3-piperidyl)methyl)-, have demonstrated significant anticancer activity across various cancer cell lines:

| Cancer Type | IC50 (µM) | Reference |

|---|---|---|

| Hep3B (Liver Cancer) | 5.97 | |

| SkHep1 (Liver Cancer) | 0.26 | |

| A549 (Lung Cancer) | 42% apoptosis | |

| HCT116 (Colorectal Cancer) | 15.64% late apoptosis |

These findings suggest that the compound not only inhibits cell proliferation but also induces apoptosis in cancer cells. In vitro studies have shown that it can effectively reduce the viability of these cells, making it a candidate for further investigation in cancer therapy.

Neuropharmacological Effects

In addition to its anticancer properties, this phenothiazine derivative has been studied for its effects on neurological disorders:

- Neuroprotective Effects : Research indicates that certain phenothiazines can protect against neurodegeneration by modulating cholinergic signaling pathways .

- Cognitive Enhancements : By inhibiting cholinesterase activity, these compounds may enhance cognitive functions in models of neurodegenerative diseases .

Case Studies

- Zebrafish Model : A study utilizing zebrafish embryos demonstrated that certain phenothiazine derivatives exhibited low toxicity while effectively modulating cholinesterase activity. This model provided insights into the safety profile and potential therapeutic benefits of these compounds in vivo .

- Combination Therapies : Research has shown that combining phenothiazines with other agents like tamoxifen can lead to synergistic anticancer effects, enhancing the efficacy against resistant cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.